molecular formula C19H23N5O3 B10999696 N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10999696
M. Wt: 369.4 g/mol
InChI Key: NXILWDCQCCKIAD-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and antipsychotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the pyridazinyl group: The pyridazinyl group can be introduced through nucleophilic substitution or coupling reactions.

    Acetylation of the phenyl group: The acetamido group can be introduced by acetylation of the corresponding aniline derivative.

    Final coupling: The final product can be obtained by coupling the intermediate compounds under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide may involve interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the potential pharmacological effects that arise from this structure.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-13(25)20-15-4-3-5-16(12-15)21-19(26)14-8-10-24(11-9-14)17-6-7-18(27-2)23-22-17/h3-7,12,14H,8-11H2,1-2H3,(H,20,25)(H,21,26)

InChI Key

NXILWDCQCCKIAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Origin of Product

United States

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